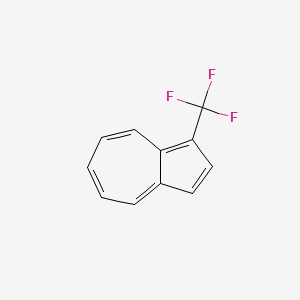
Propanedinitrile, (5-phenyl-4-pentynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, (5-phenyl-4-pentynyl)- is an organic compound with the molecular formula C14H12N2 It is a derivative of propanedinitrile, featuring a phenyl group and a pentynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (5-phenyl-4-pentynyl)- typically involves the reaction of a phenylacetylene derivative with malononitrile under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Propanedinitrile, (5-phenyl-4-pentynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, (5-phenyl-4-pentynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups such as amines or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol for amination reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amines or esters.
Aplicaciones Científicas De Investigación
Propanedinitrile, (5-phenyl-4-pentynyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, (5-phenyl-4-pentynyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile, (phenylmethylene)-: A similar compound with a phenyl group attached to the nitrile carbon.
Propanedinitrile, (phenylmethyl)-: Another related compound with a phenylmethyl group instead of a pentynyl chain.
Uniqueness
Propanedinitrile, (5-phenyl-4-pentynyl)- is unique due to its pentynyl chain, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Additionally, the presence of the phenyl group enhances its potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
144582-83-2 |
|---|---|
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-(5-phenylpent-4-ynyl)propanedinitrile |
InChI |
InChI=1S/C14H12N2/c15-11-14(12-16)10-6-2-5-9-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,6,10H2 |
Clave InChI |
PBDIKNDVPFUEDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCCCC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
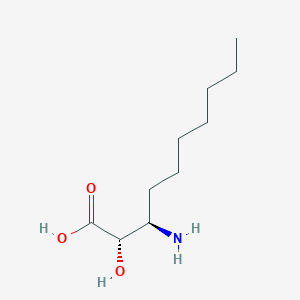
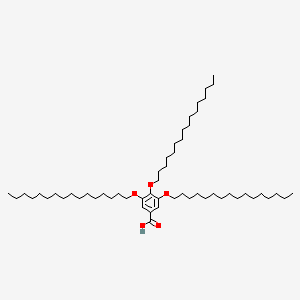
![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
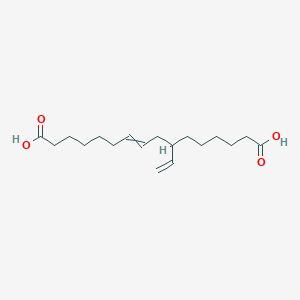
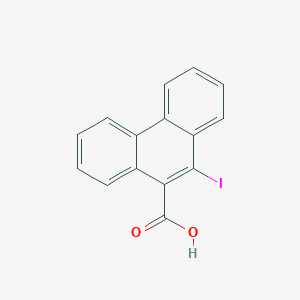
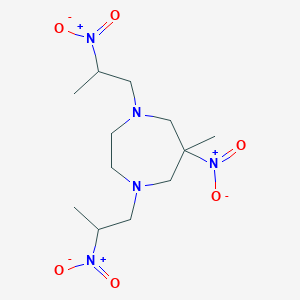
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)


